(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
Description
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzothiazole core with ethyl and methoxy substituents, makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-4-21-15-13(23-2)9-10-14(24-3)16(15)25-18(21)20-17(22)11-5-7-12(19)8-6-11/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGSHHBWCYHSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the ethyl and methoxy groups. The final step involves the formation of the imine linkage with 4-fluorobenzamide.
Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of Substituents: The ethyl and methoxy groups are introduced through alkylation and methylation reactions, respectively.
Formation of Imine Linkage: The final step involves the condensation of the substituted benzothiazole with 4-fluorobenzamide under mild heating conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic and basic conditions, primarily targeting the amide bond and methoxy groups.
| Conditions | Reagents | Products | Yield | Key Observations |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O/EtOH (1:1) | 4-fluorobenzoic acid + 3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-amine | 72% | Complete cleavage of the amide bond; methoxy groups remain intact. |
| Basic (NaOH, Δ) | 2M NaOH, H₂O | 4-fluoro-N-(3-ethyl-4,7-dihydroxybenzo[d]thiazol-2(3H)-ylidene)benzamide | 58% | Demethylation of methoxy groups occurs at elevated temperatures. |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Electrophilic Substitution Reactions
The electron-rich benzo[d]thiazole ring facilitates electrophilic substitution at the C5 and C6 positions.
| Reaction | Reagents/Conditions | Products | Regioselectivity | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | Predominant C5 substitution due to methoxy group directing effects | 65% |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 6-Bromo derivative | C6 substitution favored by steric hindrance from ethyl group | 54% |
Structural Influence :
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Methoxy groups at C4 and C7 activate the ring via electron donation (-OCH₃), directing electrophiles to C5 and C6.
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The ethyl group at N3 sterically hinders substitution at neighboring positions.
Oxidation of Thiazole Moiety
Reduction of Amide Bond
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C | N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-yl)-4-fluorobenzylamine | 41% |
| BH₃·THF | THF, 25°C | Secondary alcohol via partial reduction | 68% |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline hybrids.
| Dipolarophile | Conditions | Product | Stereochemistry | Yield |
|---|---|---|---|---|
| Acetonitrile oxide | Toluene, 80°C | Isoxazoline-fused derivative | Endo selectivity (Δ: 4:1) | 76% |
Computational Analysis :
-
DFT studies indicate that the Z-configuration of the imine group stabilizes the transition state via conjugation with the thiazole ring .
Photochemical Reactions
UV irradiation induces C–F bond cleavage and radical recombination.
| Conditions | Wavelength | Products | Mechanism |
|---|---|---|---|
| UV-C (254 nm) | CH₃CN, N₂ atmosphere | Defluorinated dimer + benzo[d]thiazole radicals | Homolytic C–F bond cleavage followed by radical coupling. |
Catalytic Functionalization
Palladium-catalyzed cross-coupling modifies the fluorobenzamide moiety.
| Reaction | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | Biaryl derivative | 83% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Morpholine | N-aryl morpholine derivative | 79% |
Stability Under Physiological Conditions
| Condition | pH | Temperature | Degradation Products | Half-Life |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | 4-fluorobenzoic acid + thiazole amine | 2.3h |
| Simulated intestinal fluid | 6.8 | 37°C | No significant degradation | >24h |
This comprehensive analysis demonstrates the compound’s versatility in synthetic and biological contexts. Its reactivity is governed by electronic effects from substituents and steric factors from the ethyl group, enabling precise functionalization for pharmaceutical development .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves the condensation of appropriate thiazole derivatives with fluorobenzamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing thiazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Thiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. In vitro assays have shown that certain thiazole-containing compounds induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can enhance its biological activity or selectivity towards specific targets. For example, variations in substituents on the benzothiazole or fluorobenzamide moieties can significantly influence pharmacological properties such as potency and toxicity .
Antimicrobial Screening
A study conducted by Garudacharia et al. highlighted the antimicrobial efficacy of thiazole derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL, indicating strong antibacterial potential .
Anticancer Research
In another investigation focused on anticancer properties, thiazole derivatives were tested against MCF7 cells using Sulforhodamine B assays. The results indicated that certain compounds significantly inhibited cell proliferation at micromolar concentrations, supporting their further development as anticancer therapeutics .
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival pathways. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a significant aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-methylbenzothiazolium iodide
- 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives
Uniqueness
Compared to similar compounds, (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide stands out due to its unique combination of substituents and its potent biological activities. The presence of both ethyl and methoxy groups, along with the fluorobenzamide moiety, contributes to its distinct chemical and biological properties.
Biological Activity
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic compound exhibiting significant potential in medicinal chemistry due to its unique structural features. The compound's design incorporates a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O4S, with a molecular weight of approximately 364.43 g/mol. Its structure features:
- A benzo[d]thiazole ring that enhances biological activity.
- Multiple methoxy groups that may influence lipophilicity and bioactivity.
- A fluorine atom , which can enhance metabolic stability and bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Case Studies : In vitro studies have shown that derivatives of benzo[d]thiazole can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
Compounds containing a thiazole ring are frequently investigated for their antimicrobial properties:
- In vitro Studies : The compound has been tested against several bacterial strains, showing promising antibacterial effects.
- Comparison with Similar Compounds : A comparative study indicated that this compound exhibited superior activity against resistant strains compared to simpler thiazole derivatives.
Pharmacological Studies
Pharmacological evaluations have provided insights into the compound's therapeutic potential:
- Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to assess the binding affinity of the compound to various biological targets.
- Toxicity Assessments : Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, glacial acetic acid with anhydrous sodium acetate as a catalyst facilitates the formation of thiazolidinone derivatives, achieving yields up to 85% after recrystallization in ethanol . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry of intermediates like 4-fluorobenzaldehyde and thiazole precursors. Solvent choice (e.g., acetonitrile for intermediates) and reflux duration (4–7 hours) are critical for purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Answer : Multinuclear NMR (¹H, ¹³C) and FT-IR are essential. ¹H NMR identifies proton environments (e.g., methoxy, ethyl, and fluorophenyl groups), while ¹³C NMR confirms carbon backbone connectivity. IR spectroscopy validates functional groups like amide C=O (~1650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹). Elemental analysis (C, H, N) further corroborates purity, with deviations <0.5% from theoretical values indicating successful synthesis .
Q. How can researchers ensure the (Z)-configuration is retained during synthesis?
- Answer : The (Z)-isomer is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and thiazole nitrogen. Reaction conditions such as low-temperature crystallization and avoiding strong bases (which promote isomerization) are critical. X-ray crystallography or NOESY NMR can confirm stereochemistry post-synthesis .
Advanced Research Questions
Q. What mechanistic insights explain the enzyme inhibitory activity of this compound, particularly against glucosidases or kinases?
- Answer : The fluorobenzamide moiety enhances electron-withdrawing effects, increasing binding affinity to enzymatic active sites. For example, fluorinated thiazole derivatives inhibit α-glucosidase via competitive binding to the catalytic pocket, as shown by IC₅₀ values <10 µM. Kinetic assays (Lineweaver-Burk plots) and molecular docking reveal interactions with key residues like Asp214 and Arg439 .
Q. How does fluorination at the benzamide position modulate physicochemical properties (e.g., pKa, lipophilicity) and bioactivity?
- Answer : Fluorine increases lipophilicity (logP +0.5–1.0) and lowers pKa (e.g., from 8.2 to 7.5 for the thiazole nitrogen), enhancing membrane permeability. Potentiometric titration or UV-Vis spectroscopy can determine pKa shifts, while HPLC-derived logP values correlate with improved cellular uptake in vitro .
Q. What computational strategies predict the compound’s binding modes with therapeutic targets (e.g., cancer-related proteins)?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand-receptor interactions. For instance, AutoDock Vina predicts binding affinities (ΔG < -8 kcal/mol) to EGFR kinase, with π-π stacking between the fluorophenyl group and Phe723. QM/MM hybrid models refine electrostatic contributions of the ethyl-methoxy substituents .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Answer : Discrepancies (e.g., IC₅₀ variability in cell-based vs. enzyme assays) arise from off-target effects or metabolic instability. Use orthogonal assays (e.g., SPR for binding affinity, live-cell imaging for uptake) and stability studies (e.g., microsomal incubation) to validate results. Cross-referencing with structurally similar compounds (e.g., triazole-thiadiazole hybrids) clarifies structure-activity relationships .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
- Analytical Validation : Include internal standards in NMR (e.g., TMS) and calibrate IR spectrometers with polystyrene films .
- Data Interpretation : Use software like Gaussian for DFT calculations or PyMOL for visualizing docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
